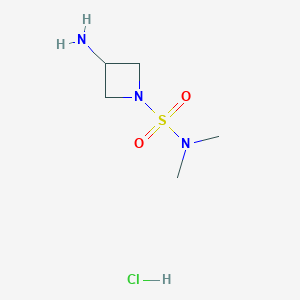

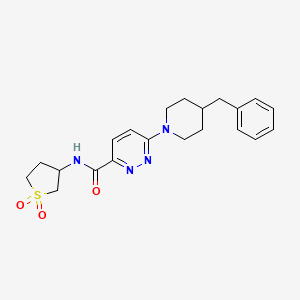

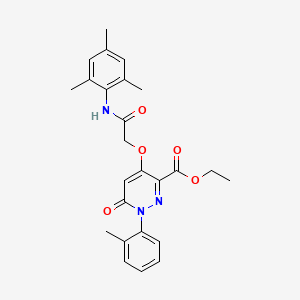

![molecular formula C8H8ClN3O2 B2977609 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride CAS No. 2305251-60-7](/img/structure/B2977609.png)

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

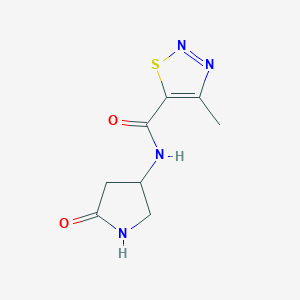

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 . It is a white to yellow powder .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been studied extensively. A docking analysis performed on four selected imidazo[1,2-a]pyridine carboxylic acid derivatives indicated the binding of these to enzymes COX-1 and COX-2 active pockets . An in vitro analysis showed that compound 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibited COX-2 .Molecular Structure Analysis

The molecular structure of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves a fused bicyclic heterocycle, which is a common feature in many biologically active compounds .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant anti-inflammatory activity . They have been evaluated as potential acute and chronic anti-inflammatory agents .Physical And Chemical Properties Analysis

This compound is a white to yellow powder . Its melting point is between 114-126 °C .Applications De Recherche Scientifique

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing imidazole and pyridine rings, play a crucial role in medicinal chemistry due to their diverse biological activities. Studies have extensively explored the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes, highlighting their potential in spectroscopic properties, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). These insights suggest avenues for further investigation into analogues and derivatives for various scientific and therapeutic applications.

Contribution to Optoelectronic Materials

The synthesis and application of quinazoline and pyrimidine derivatives for electronic devices and luminescent elements have been recently published. These compounds, including those with imidazole derivatives, show significant promise in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This highlights the potential of heterocyclic compounds in advancing materials science and technology.

Biological and Pharmacological Applications

Heterocyclic compounds have been identified as central to developing drugs for treating central nervous system (CNS) disorders. Functional chemical groups within these compounds, such as imidazole and pyrimidine derivatives, have shown effects ranging from depression to euphoria and convulsion, indicating their potential in synthesizing compounds with CNS activity (Saganuwan, 2017). This underscores the importance of such compounds in drug discovery and development for neurological conditions.

Catalysis and Synthetic Chemistry

Heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine, have found extensive use in organic syntheses, catalysis, and drug development due to their functionalities and biological importance. These compounds have been employed as versatile synthetic intermediates and in the design of catalysts for asymmetric catalysis and synthesis (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019). The versatility of heterocyclic N-oxides in organic chemistry highlights their significant contribution to developing new synthetic methodologies and pharmaceuticals.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h1-4H,9H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGOQBBPVGHZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2N)C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

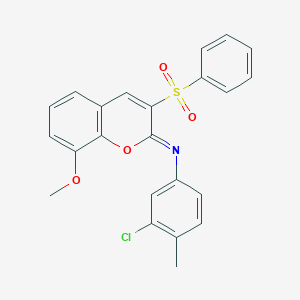

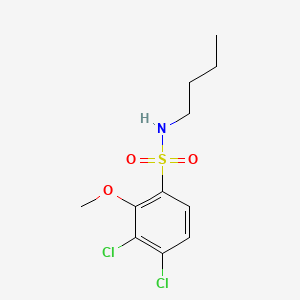

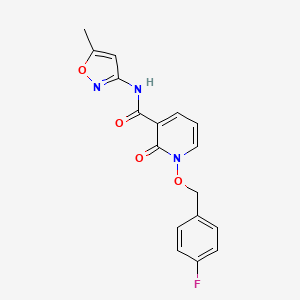

![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)